molecular formula C14H9N3O3 B5856863 6-nitro-3-phenyl-4(3H)-quinazolinone

6-nitro-3-phenyl-4(3H)-quinazolinone

Cat. No.: B5856863
M. Wt: 267.24 g/mol
InChI Key: MUYVFWMRDXLKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-3-phenyl-4(3H)-quinazolinone is a synthetic small molecule based on the privileged 4(3H)-quinazolinone scaffold, a structure recognized for its significant and diverse biological activities in medicinal chemistry . This compound is intended for research purposes only, specifically for investigating new therapeutic agents and studying protein kinase inhibition mechanisms. The core 4(3H)-quinazolinone structure is a key pharmacophore in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory effects . The 6-nitro substitution on the quinazolinone ring system is a feature of interest in the design of compounds with enhanced biological activity . Recent studies on 6-nitroquinazoline derivatives have highlighted their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology for treating cancers such as non-small cell lung cancer . These compounds are designed to fit into the ATP-binding site of the kinase, thereby blocking its signaling activity and potentially inhibiting cancer cell proliferation . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex hybrid molecules. For instance, quinazolinone-thiazole hybrids featuring a 6-nitro group have demonstrated promising cytotoxic activities against various human cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MCF-7), and colon carcinoma (HT-29) in preliminary assays . This makes it a valuable compound for probing new structure-activity relationships and for developing novel type II multi-kinase inhibitors that target a broader spectrum of kinases . Application Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-nitro-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-14-12-8-11(17(19)20)6-7-13(12)15-9-16(14)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYVFWMRDXLKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Quinazolinones, including 6-nitro-3-phenyl-4(3H)-quinazolinone, have shown promising anticancer properties. A series of studies have demonstrated their effectiveness against various cancer cell lines:

  • Cytotoxic Effects : Research indicates that quinazolinone derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer). For instance, compounds derived from this class have been synthesized and tested for their ability to induce apoptosis in cancer cells, with some showing selectivity towards malignant cells over non-cancerous ones .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, certain derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Antibacterial Properties

The antibacterial potential of this compound has been a focal point in drug discovery:

  • Activity Against Resistant Strains : Quinazolinones have been reported to possess activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The structure-activity relationship studies have identified specific modifications that enhance their binding affinity to bacterial targets, thereby increasing their efficacy .
  • Broad-Spectrum Antimicrobial Activity : Studies have shown that certain derivatives exhibit broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria. For instance, modifications to the quinazolinone core can lead to enhanced potency against various bacterial strains .

Antifungal and Antiviral Applications

In addition to antibacterial properties, quinazolinones have also been explored for antifungal and antiviral activities:

  • Antifungal Efficacy : Some derivatives demonstrate significant antifungal activity against common pathogens such as Candida albicans. The mechanism often involves disrupting fungal cell wall synthesis or function .
  • Antiviral Potential : Preliminary studies suggest that certain quinazolinone compounds may inhibit viral replication, although further research is needed to fully elucidate these mechanisms and establish clinical relevance .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinazolinones:

  • Modification Strategies : SAR studies have highlighted how specific substitutions on the quinazolinone ring can drastically alter biological activity. For example, introducing electron-withdrawing or electron-donating groups can enhance cytotoxicity or antibacterial properties .

Case Studies and Experimental Findings

Several case studies provide insights into the practical applications of this compound:

StudyFindings
Boshta et al. (2016)Synthesized novel quinazolinone derivatives with significant anticonvulsant activity .
Abuelizz et al. (2017)Investigated 2-thioxoquinazolin-4-one derivatives showing anticancer activity comparable to established drugs like gefitinib .
Nagwa et al. (2017)Reported broad-spectrum antitumor activity for synthesized 3-substituted quinazolinones .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The nitro group at position 6 directs electrophiles to specific positions on the quinazolinone ring. For example:

Table 1: Electrophilic Substitution Reactions

Reaction TypeConditionsPosition SubstitutedProductReference
NitrationHNO₃/H₂SO₄, 0–5°C8 (minor)6,8-Dinitro-3-phenyl-4(3H)-quinazolinone
BrominationBr₂/FeCl₃, CH₃COOH, 60°C5 or 75-Bromo-6-nitro-3-phenyl-4(3H)-quinazolinone

Nucleophilic Aromatic Substitution (SNAr)

The nitro group enhances the electrophilicity of adjacent carbons, enabling SNAr reactions:

  • Amination : Reaction with ammonia or amines at elevated temperatures replaces the nitro group with amino groups .

  • Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), the nitro group may be displaced by hydroxide, though this is less common due to steric and electronic hindrance .

Table 2: SNAr Reactions

NucleophileConditionsProductYieldReference
NH₃NH₃/EtOH, 120°C, 12 h6-Amino-3-phenyl-4(3H)-quinazolinone45–60%
NaOH10% NaOH, reflux, 6 h6-Hydroxy-3-phenyl-4(3H)-quinazolinone<20%

Reduction Reactions

The nitro group is reducible to an amine, enabling downstream functionalization:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to NH₂ without affecting the quinazolinone core .

  • Chemoselective Reduction : Mo(CO)₆ with Pd(OAc)₂ selectively reduces nitro to amine in the presence of other reducible groups .

Table 3: Reduction Pathways

Reducing AgentConditionsProductApplicationReference
H₂/Pd-C (10%)EtOH, 25°C, 4 h6-Amino-3-phenyl-4(3H)-quinazolinoneAntibacterial intermediate
Mo(CO)₆/Pd(OAc)₂1,4-Dioxane, Et₃N, 80°C, 12 h6-Amino-3-phenyl-4(3H)-quinazolinoneSynthesis of bioactive analogs

Functionalization at Position 2

The C2 position of the quinazolinone core is reactive due to conjugation with the carbonyl group:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of Cs₂CO₃ yields 2-alkylated derivatives .

  • Styryl Addition : Palladium-catalyzed coupling with styryl bromides introduces conjugated double bonds, enhancing π-electron delocalization .

Table 4: C2 Modifications

ReactionReagents/ConditionsProductBiological ActivityReference
AlkylationCH₃I, Cs₂CO₃, DMSO, 135°C2-Methyl-6-nitro-3-phenyl-4(3H)-quinazolinoneAntibacterial screening
Heck CouplingStyryl bromide, Pd(PPh₃)₄, K₂CO₃2-Styryl-6-nitro-3-phenyl-4(3H)-quinazolinoneCytotoxicity studies

Cyclization and Ring Expansion

The quinazolinone scaffold participates in cyclocarbonylation and annulation reactions:

  • Palladium-Catalyzed Cyclocarbonylation : Reaction with imidoyl chlorides forms polycyclic derivatives (e.g., fused benzodiazepines) .

  • Annulation : Condensation with aldehydes or ketones generates tricyclic systems, useful in anticancer drug discovery .

Table 5: Cyclization Reactions

ReagentsConditionsProductYieldReference
Imidoyl chloridesPd(OAc)₂/PPh₃, CO, 100°CFused benzodiazepine-quinazolinone63–91%
BenzaldehydeKOH/EtOH, reflux, 8 hTricyclic quinazolinone-benzopyran55%

Biological Activity Correlations

Derivatives of 6-nitro-3-phenyl-4(3H)-quinazolinone exhibit notable bioactivity:

  • Antibacterial : Analogues with styryl groups at C2 show potent activity against MRSA (MIC = 1–4 µg/mL) .

  • Cytotoxic : 2-(4-Fluorostyryl)-substituted derivatives inhibit PC-3 prostate cancer cells (IC₅₀ = 8.2 µM) .

Key Synthetic Routes

The compound is synthesized via:

  • Niementowski Reaction : Condensation of anthranilic acid derivatives with phenylacetonitrile under microwave irradiation .

  • Palladium-Catalyzed Coupling : Three-component reactions involving arenediazonium salts, nitriles, and anilines .

Comparison with Similar Compounds

Substituent Effects on Activity

  • Nitro Group (C6): Enhances cytotoxicity by promoting DNA intercalation or enzyme inhibition. Derivatives lacking this group (e.g., 6-bromo or 6-iodo) show reduced anticancer effects but gain antiviral or metabolic activity .
  • Phenyl vs. Heterocyclic Substituents (N3): Replacing the phenyl group with thiazole (e.g., in K6 ) improves selectivity for cancer cells . Trifluoromethylphenyl groups increase anti-inflammatory potency via COX-2 inhibition .
  • Halogenation (C6): Bromo and iodo substituents shift activity toward antiviral or hypolipidemic effects but reduce cytotoxicity .

Mechanistic Insights

  • Cytotoxicity: The nitro group in this compound facilitates DNA damage via free radical generation or topoisomerase inhibition .
  • Anti-inflammatory Activity: Analogs with sulfonyl or trifluoromethyl groups exhibit COX-2 binding, reducing prostaglandin synthesis .
  • Antihyperlipidemic Effects: Iodo-substituted derivatives modulate lipid metabolism enzymes, lowering cholesterol in diabetic models .

Conflicting Data

While 6-nitro derivatives show consistent cytotoxicity, bromo-substituted analogs (e.g., 6-bromo-2-phenyl-4(3H)-quinazolinone) demonstrated negligible anti-HIV activity despite structural similarity, highlighting substituent specificity .

Q & A

Q. What are the common synthetic routes for 6-nitro-3-phenyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via (i) oxidative coupling of 2-aminobenzamide with benzyl alcohol under green conditions (120°C, oxygen as oxidant, t-BuONa as base, 84% yield) , (ii) condensation of isatoic anhydride with substituted amines followed by nitration , or (iii) Niementowski reaction using anthranilic acid derivatives and benzoyl chlorides . Yield optimization requires careful control of nitro-group introduction (e.g., nitration at low temperatures to avoid byproducts) and solvent selection (e.g., DMF for solubility vs. ethanol for eco-friendliness) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation, as demonstrated for the 7-fluoro-6-nitro analogue . Complementary techniques include 1^1H/13^13C NMR (to verify aromatic protons and carbonyl groups at δ ~160–170 ppm) and IR (C=O stretch at ~1680 cm1^{-1}) . Mass spectrometry (ESI-MS) confirms molecular ion peaks, while elemental analysis validates purity .

Q. What in vitro models are used to assess the anti-inflammatory potential of this compound derivatives?

  • Methodological Answer : COX-II inhibition assays (e.g., using purified enzyme or LPS-induced RAW 264.7 macrophages) are standard . Analgesic activity is evaluated via acetic acid-induced writhing or hot-plate tests in rodents, with dose-dependent comparisons to NSAIDs like ibuprofen .

Advanced Research Questions

Q. How can researchers optimize the oxidative coupling method for synthesizing this compound under green conditions?

  • Methodological Answer : Replace hazardous solvents with PEG-400 or ionic liquids to enhance sustainability . Optimize oxygen pressure (1–3 atm) to accelerate oxidative dehydrogenation while minimizing side reactions. Use microwave irradiation to reduce reaction time from 24 h to <6 h, as demonstrated for analogous quinazolinones .

Q. What strategies resolve contradictions in reported biological activities of quinazolinone derivatives?

  • Methodological Answer : Discrepancies in anti-inflammatory vs. cytotoxic effects may arise from substituent positioning (e.g., nitro at C6 vs. C8) or assay conditions (e.g., cell line sensitivity). Conduct comparative studies using isogenic cell lines and standardized protocols (e.g., MTT assay at 48 h incubation) . Molecular docking can predict binding affinity to targets like COX-II or TNF-α receptors, clarifying mechanistic variations .

Q. How does the nitro group at position 6 affect the electronic structure and reactivity of 4(3H)-quinazolinone?

  • Methodological Answer : Computational studies (DFT/B3LYP) reveal that the nitro group withdraws electron density, increasing electrophilicity at C2 and C4. This enhances reactivity in nucleophilic substitutions (e.g., thiosemicarbazone formation) . Experimentally, cyclic voltammetry can quantify redox behavior, correlating nitro reduction potentials with bioactivity .

Q. What are the challenges in scaling up green synthesis methods for this compound?

  • Methodological Answer : Scaling requires addressing oxygen diffusion limitations in large reactors (e.g., using flow chemistry with segmented gas-liquid flow) . Catalyst recovery (e.g., t-BuONa) remains problematic; immobilized bases like silica-supported NaOH may improve recyclability .

Q. How can researchers validate proposed metabolic pathways using synthetic metabolites?

  • Methodological Answer : Synthesize suspected metabolites (e.g., hydroxylated or sulfur-conjugated derivatives) via methods like AgBF4_4-mediated hydrolysis or NaSCH3_3 substitution . Compare HPLC retention times and MS/MS fragmentation patterns with in vivo samples (e.g., rat plasma) to confirm biotransformation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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